7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound with the molecular formula C6H7BrN2O. It is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the pyrazolo[5,1-b]oxazole ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromoacetophenone with hydrazine hydrate to form the intermediate, which is then cyclized with ethyl oxalyl chloride to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
作用機序
The mechanism of action of 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
- 7-Bromo-2-(methoxymethyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole
- 7-Bromo-2-((tert-butyldimethylsilyl)oxymethyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole
Comparison: Compared to its analogs, 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole is unique due to its specific substitution pattern, which can influence its reactivity and bioactivity.
生物活性
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H7BrN2O
- Molar Mass : 203.04 g/mol
- Density : 1.92 g/cm³ (predicted)
- Boiling Point : 277.7 °C (predicted)
- pKa : 0.86 (predicted) .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.
Cytotoxicity Studies
In cytotoxicity assays involving human cancer cell lines, such as HeLa and MCF-7, this compound demonstrated selective cytotoxic effects. The compound's IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. These findings suggest that the compound may have potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit tyrosinase activity, an enzyme critical in melanin production, with an IC50 value of 14.33 µM when using L-DOPA as a substrate. This inhibition may contribute to its potential use in skin-lightening formulations .
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazolo derivatives, including this compound. The results indicated that this compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines, researchers found that treatment with this compound resulted in significant cell death compared to controls. Flow cytometry analysis indicated that the compound induces apoptosis in a dose-dependent manner.
- Tyrosinase Inhibition Study : A recent investigation into tyrosinase inhibitors highlighted that this compound showed competitive inhibition against tyrosinase when analyzed through Lineweaver–Burk plots .
Summary of Findings
Biological Activity | IC50 Value | Reference |
---|---|---|
Antimicrobial (S. aureus) | Low µM range | Journal of Medicinal Chemistry |
Cytotoxicity (HeLa Cells) | ~15 µM | Cytotoxicity Assessment Study |
Tyrosinase Inhibition | 14.33 µM | Tyrosinase Inhibition Study |
特性
IUPAC Name |
7-bromo-2-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-9-6(10-4)5(7)2-8-9/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFRHIOGCQCFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=C(C=N2)Br)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。